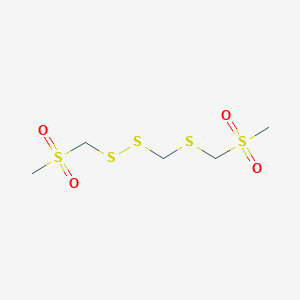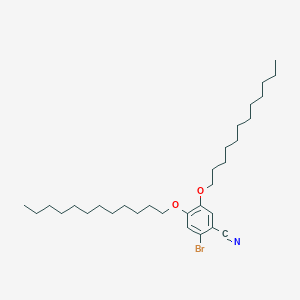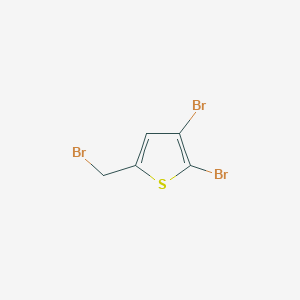![molecular formula C11H12N2O3S B14299374 N-[(2-Methylbenzoyl)carbamothioyl]glycine CAS No. 112806-25-4](/img/structure/B14299374.png)
N-[(2-Methylbenzoyl)carbamothioyl]glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2-Methylbenzoyl)carbamothioyl]glycine is an organic compound that belongs to the class of thioamides This compound is characterized by the presence of a thioamide group (-CSNH-) attached to a glycine moiety and a 2-methylbenzoyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Methylbenzoyl)carbamothioyl]glycine typically involves the following steps:
Formation of 2-Methylbenzoyl Chloride: This is achieved by reacting 2-methylbenzoic acid with thionyl chloride under reflux conditions.
Formation of 2-Methylbenzoyl Isothiocyanate: The 2-methylbenzoyl chloride is then reacted with potassium thiocyanate in an organic solvent such as acetone to form 2-methylbenzoyl isothiocyanate.
Reaction with Glycine: The 2-methylbenzoyl isothiocyanate is then reacted with glycine in an aqueous or organic solvent to form this compound.
Industrial Production Methods
While the above synthetic route is commonly used in laboratory settings, industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to increase yield and purity. Catalysts and continuous flow reactors may also be employed to enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
N-[(2-Methylbenzoyl)carbamothioyl]glycine can undergo various types of chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The thioamide group can be reduced to form amines.
Substitution: The benzoyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine, chlorine, and nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the benzoyl group.
科学研究应用
N-[(2-Methylbenzoyl)carbamothioyl]glycine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-[(2-Methylbenzoyl)carbamothioyl]glycine involves its interaction with specific molecular targets and pathways. The thioamide group can interact with enzymes and proteins, potentially inhibiting their activity. The benzoyl group can also interact with cellular membranes and other biomolecules, affecting their function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
N-[(2-Methylbenzoyl)carbamoyl]glycine: Similar structure but with a carbamoyl group instead of a carbamothioyl group.
N-[(2-Chlorobenzoyl)carbamothioyl]glycine: Similar structure but with a chlorobenzoyl group instead of a methylbenzoyl group.
N-[(2-Methylbenzoyl)carbamothioyl]alanine: Similar structure but with an alanine moiety instead of a glycine moiety.
Uniqueness
N-[(2-Methylbenzoyl)carbamothioyl]glycine is unique due to the presence of both a thioamide group and a glycine moiety, which confer specific chemical and biological properties
属性
CAS 编号 |
112806-25-4 |
|---|---|
分子式 |
C11H12N2O3S |
分子量 |
252.29 g/mol |
IUPAC 名称 |
2-[(2-methylbenzoyl)carbamothioylamino]acetic acid |
InChI |
InChI=1S/C11H12N2O3S/c1-7-4-2-3-5-8(7)10(16)13-11(17)12-6-9(14)15/h2-5H,6H2,1H3,(H,14,15)(H2,12,13,16,17) |
InChI 键 |
ZGYCYNZGGICCEE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1C(=O)NC(=S)NCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-Anilino-2-(pyrrolidin-1-yl)propoxy]-2-methylpropan-2-ol](/img/structure/B14299297.png)
![Ethoxy{3-[(oxiran-2-yl)methoxy]propyl}di(propan-2-yl)silane](/img/structure/B14299301.png)
![1,2,3,4,7,7-Hexachloro-5-(phenoxymethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14299308.png)

![Methyl [(benzyloxy)imino]acetate](/img/structure/B14299314.png)

![(3E)-3-[(2-Methylphenyl)imino]-1-phenylbutan-1-one](/img/structure/B14299316.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2-(trimethylsilyl)ethyl]-](/img/structure/B14299322.png)


![1,1'-Bi(bicyclo[1.1.1]pentane)](/img/structure/B14299348.png)


![5-Phenyl-2,3-dihydro-1H-pyrido[4,3-e][1,4]diazepine](/img/structure/B14299353.png)
